molecular formula C15H13Cl2NO B250297 N-benzyl-2-(2,4-dichlorophenyl)acetamide

N-benzyl-2-(2,4-dichlorophenyl)acetamide

Cat. No.: B250297
M. Wt: 294.2 g/mol
InChI Key: OTDHPTPIMBGZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-(2,4-dichlorophenyl)acetamide is a small-molecule acetamide derivative featuring a benzyl group attached to the nitrogen atom and a 2,4-dichlorophenyl substituent at the alpha-carbon of the acetamide backbone. This compound is synthesized via nucleophilic substitution reactions, often involving 2,4-dichloroaniline and chloroacetyl chloride intermediates (Scheme 1, ). While its exact biological activity remains under investigation, structural analogs have been explored for anticonvulsant, anti-inflammatory, and protein-interaction applications (). Crystallographic studies reveal that the dihedral angle between the benzyl and dichlorophenyl rings is approximately 27°, with intermolecular N–H⋯O hydrogen bonding contributing to its solid-state packing ().

Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

N-benzyl-2-(2,4-dichlorophenyl)acetamide

InChI

InChI=1S/C15H13Cl2NO/c16-13-7-6-12(14(17)9-13)8-15(19)18-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,18,19)

InChI Key

OTDHPTPIMBGZQG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

The positioning and number of chlorine atoms on the aryl group significantly influence physicochemical and biological properties:

  • N-Benzyl-2-(2,6-Dichlorophenoxy)Acetamide: Replacing the 2,4-dichlorophenyl group with a 2,6-dichlorophenoxy moiety alters electronic properties and steric bulk.
  • N-(4-Chlorobenzyl)-2-(2,4-Dichlorophenyl)Acetamide : Adding a chlorine to the benzyl group (4-chlorobenzyl) increases molecular weight and lipophilicity (MW: 328.62 vs. 310.18 for the parent compound), which may enhance membrane permeability ().

Modifications to the Acetamide Nitrogen

  • N-(4-Methoxyphenyl)-2-[(2,3-Dichlorophenyl)Sulfanyl]Acetamide : Incorporating a sulfanyl group and methoxyphenyl substituent increases molecular complexity (MW: 432.36) and may modulate redox activity ().

Functional Group Replacements

  • 2-(2,4-Dichlorophenoxy)-N-{4-[(E)-Phenyldiazenyl]Phenyl}Acetamide: Replacing the acetamide’s methylene bridge with a phenoxy group and adding an azo moiety (C15H11Cl2N3O2) introduces photoresponsive properties, relevant in materials science ().

Key Observations :

  • Anticonvulsant Activity: The quinazolinone derivative () showed marginal activity, suggesting the acetamide backbone alone is insufficient for GABA receptor modulation.
  • Chlorine Positioning : 2,4-Dichloro substitution optimizes steric compatibility in protein-binding pockets compared to 2,6-dichloro analogs ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.